molecular formula C11H6F3NO2 B2863434 3-(Trifluoromethyl)quinoline-7-carboxylic acid CAS No. 1951439-59-0

3-(Trifluoromethyl)quinoline-7-carboxylic acid

Cat. No.: B2863434
CAS No.: 1951439-59-0
M. Wt: 241.169
InChI Key: DNUKXMODJXKWJP-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)quinoline-7-carboxylic acid (CAS 1951439-59-0) is a high-purity organic compound with the molecular formula C11H6F3NO2 and a molecular weight of 241.17 g/mol. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. This chemical should be stored sealed in a dry, environment at room temperature. The quinoline scaffold, particularly when substituted with a trifluoromethyl group, is a privileged structure in medicinal chemistry and drug discovery due to its interesting photophysical and biological properties. Recent scientific investigations into analogous trifluoromethyl quinoline derivatives have demonstrated significant potential in anticancer research. One such derivative has been identified as a novel candidate that targets and inhibits HDAC1 (Histone Deacetylase 1), a key epigenetic regulator. This targeting leads to increased acetylation of histones H3 and H4, induces apoptosis, arrests the cell cycle, and inhibits the proliferation of cancer cells in vitro and in vivo . As a building block, this compound is valuable for developing new pharmacological tools and agents, particularly in oncology and epigenetics research. Its structure is characterized by a carboxylic acid functional group at the 7-position and a trifluoromethyl group at the 3-position of the quinoline ring system, offering two versatile sites for further synthetic modification. Researchers can utilize this compound in the synthesis of more complex molecules, as a ligand in metal-organic complexes, or as a standard in analytical studies. Please refer to the product's Safety Data Sheet for detailed handling information. This compound has associated hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and handling should be performed in a well-ventilated environment.

Properties

IUPAC Name

3-(trifluoromethyl)quinoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)8-3-6-1-2-7(10(16)17)4-9(6)15-5-8/h1-5H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUKXMODJXKWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gould-Jacobs Reaction with Trifluoromethyl-Substituted Anilines

The Gould-Jacobs reaction, involving condensation of anilines with β-keto esters, has been adapted for trifluoromethyl-substituted quinolines. For example, 3-trifluoromethyl-4-aminobenzoic acid ethyl ester reacts with ethyl acetoacetate in diphenyl ether at 220°C, yielding 4-hydroxy-3-(trifluoromethyl)quinoline-7-carboxylic acid ethyl ester. Subsequent decarboxylation and hydrolysis yield the target compound, though this route faces challenges in regiochemical control.

Key Data:

Starting Material Product Yield (%) Conditions
3-CF₃-4-aminobenzoic acid ethyl ester 4-hydroxy-3-CF₃-quinoline-7-COOEt 42 Diphenyl ether, 220°C

Friedländer Synthesis with Functionalized Ketones

Friedländer condensations using 2-aminobenzaldehyde derivatives and trifluoromethyl-containing ketones enable direct incorporation of the CF₃ group. For instance, 2-amino-5-carboxybenzaldehyde reacts with 1,1,1-trifluoropentan-2,4-dione under acidic conditions, producing 3-CF₃-quinoline-7-COOH in 38% yield.

Post-Cyclization Functionalization Approaches

Directed Ortho Metalation-Carboxylation

Quinolines bearing directing groups (e.g., methoxy at C-8) undergo regioselective lithiation at C-7. Treatment with n-BuLi (-78°C, THF) followed by quenching with CO₂ gas introduces the carboxylic acid moiety:

$$
\text{3-CF₃-8-OMe-quinoline} \xrightarrow[1) \text{CO}_2]{\text{n-BuLi, THF}} \text{3-CF₃-quinoline-7-COOH}
$$

Optimization Data:

Base Temperature (°C) CO₂ Pressure (atm) Yield (%)
n-BuLi -78 1 65
LDA -78 1 58

Halogen-Trifluoromethyl Exchange

Bromoquinoline precursors undergo copper-mediated trifluoromethylation. 7-Bromoquinoline-3-carboxylic acid reacts with Chen’s reagent (CF₃SiMe₃) and CuI in DMF at 110°C, achieving 71% conversion:

$$
\text{7-Br-quinoline-3-COOH} + \text{CF₃SiMe₃} \xrightarrow{\text{CuI, DMF}} \text{3-CF₃-quinoline-7-COOH}
$$

Oxidation of Methyl Precursors

KMnO₄-Mediated Oxidation

3-(Trifluoromethyl)-7-methylquinoline undergoes oxidation with KMnO₄ in acidic aqueous conditions (H₂SO₄, 80°C), yielding the carboxylic acid in 83% purity:

$$
\text{3-CF₃-7-CH₃-quinoline} \xrightarrow{\text{KMnO₄, H₂SO₄}} \text{3-CF₃-quinoline-7-COOH}
$$

Oxidation Comparison:

Oxidizing Agent Temperature (°C) Time (h) Yield (%)
KMnO₄ 80 6 83
CrO₃ 100 12 67

Hydrolysis of Ester Precursors

Ethyl 3-(trifluoromethyl)quinoline-7-carboxylate undergoes saponification under basic conditions. Treatment with NaOH (2M) in ethanol/water (3:1) at reflux for 8 hours achieves quantitative hydrolysis:

$$
\text{3-CF₃-quinoline-7-COOEt} \xrightarrow{\text{NaOH, EtOH/H₂O}} \text{3-CF₃-quinoline-7-COOH}
$$

Hydrolysis Kinetics:

Base Solvent Ratio (EtOH:H₂O) Time (h) Yield (%)
NaOH 3:1 8 98
LiOH 4:1 6 95

Palladium-Catalyzed Carbonylation

7-Bromo-3-(trifluoromethyl)quinoline participates in carbonylative coupling using Pd(PPh₃)₄ and CO gas (30 psi) in MeOH at 100°C, directly introducing the carboxylic acid group:

$$
\text{7-Br-3-CF₃-quinoline} + \text{CO} \xrightarrow{\text{Pd(0)}} \text{3-CF₃-quinoline-7-COOH}
$$

Catalyst Screening:

Catalyst CO Pressure (psi) Yield (%)
Pd(PPh₃)₄ 30 78
Pd(OAc)₂/Xantphos 50 65

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Typical Yield (%)
Gould-Jacobs Cyclization Single-step ring formation Poor regioselectivity 40–50
Friedländer Condensation Direct CF₃ incorporation Limited ketone availability 35–45
Directed Carboxylation High regiocontrol Requires directing groups 60–70
Halogen-CF₃ Exchange Compatible with late-stage coupling High catalyst loading 65–75
Ester Hydrolysis Mild conditions, scalable Requires ester precursor 90–98

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)quinoline-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties. For example, substitution reactions can yield halogenated quinolines, while oxidation can produce quinoline N-oxides .

Scientific Research Applications

3-(Trifluoromethyl)quinoline-7-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research focuses on its potential therapeutic applications, including its use as an antibacterial, antiviral, and anticancer agent.

    Industry: The compound is utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)quinoline-7-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target enzymes or receptors. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to therapeutic effects. The compound’s mechanism of action is often studied in the context of its potential as an enzyme inhibitor or receptor modulator .

Comparison with Similar Compounds

Structural Features

Quinoline-3-carboxylic acid derivatives vary in substituents at key positions (e.g., 1, 4, 6, 7, 8), influencing their biological activity and physicochemical properties. Below is a comparative analysis:

Compound Name Substituents (Positions) Molecular Formula Key Features
3-(Trifluoromethyl)quinoline-7-carboxylic acid -CF₃ (3), -COOH (7) C₁₁H₆F₃NO₂ High lipophilicity; potential for improved bioavailability
Norfloxacin -C₂H₅ (1), -F (6), -COOH (3) C₁₆H₁₈FN₃O₃ Broad-spectrum fluoroquinolone antibiotic; targets DNA gyrase
7-Fluoro-4-hydroxy-6-methoxy-3-quinolinecarboxylic acid -F (7), -OH (4), -OCH₃ (6), -COOH (3) C₁₁H₈FNO₄ Methoxy group enhances solubility; moderate antibacterial activity
8-(3-Methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid -CF₃ (7), -C₆H₄CH₃ (8), -COOH (6) C₁₈H₁₂F₃NO₂ Aryl substitution at 8-position may modulate target selectivity
7-Hydroxy-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide -OH (7), -CONH-C₆H₄CF₃ (4) C₁₇H₁₁F₃N₂O₂ Carboxamide group introduces hydrogen-bonding potential

Physicochemical Properties

  • For example, 3-(Trifluoromethyl)quinoline-7-carboxylic acid (logP ~2.1) is more lipophilic than 7-fluoro-4-hydroxy-6-methoxy-3-quinolinecarboxylic acid (logP ~1.3) .
  • Solubility: Carboxylic acid groups improve aqueous solubility, but bulky substituents (e.g., aryl groups in 8-(3-Methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid) may reduce it .

Biological Activity

3-(Trifluoromethyl)quinoline-7-carboxylic acid (CAS No. 1951439-59-0) is a synthetic compound notable for its unique trifluoromethyl group, which enhances its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for 3-(Trifluoromethyl)quinoline-7-carboxylic acid is C₁₁H₆F₃NO₂. The trifluoromethyl group (-CF₃) is known for its strong electron-withdrawing properties, which can significantly influence the compound's reactivity and interaction with biological targets.

Antiviral Properties

Recent studies have highlighted the antiviral potential of quinoline derivatives, including 3-(Trifluoromethyl)quinoline-7-carboxylic acid. Research indicates that modifications in the quinoline scaffold can enhance antiviral activity against viruses such as enterovirus D68 (EV-D68). For example, a study reported that certain analogs exhibited significant antiviral effects, with selectivity indices calculated to assess their potency:

CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index
Compound 195.05010
3-(Trifluoromethyl)quinoline-7-carboxylic acidTBDTBDTBD

The selectivity index (SI) is an important measure, indicating the compound's efficacy against viral infection relative to its toxicity to host cells .

Antimicrobial Activity

Quinoline derivatives have also been investigated for their antimicrobial properties. The incorporation of the trifluoromethyl group has been associated with increased potency against various bacterial strains. A study demonstrated that compounds with this modification showed improved inhibition of bacterial growth compared to their non-fluorinated counterparts.

The biological activity of 3-(Trifluoromethyl)quinoline-7-carboxylic acid is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or bacterial metabolism.
  • Receptor Modulation : It may interact with specific receptors or proteins, altering their function and leading to therapeutic effects.
  • Nucleic Acid Interference : Similar to other quinolines, it may interfere with DNA replication processes in pathogens .

Case Studies and Research Findings

Several studies have explored the biological activities of quinoline derivatives:

  • Antiviral Activity : A series of quinoline analogs were tested against EV-D68, revealing that structural modifications significantly impacted their antiviral potency. The trifluoromethyl substitution at the 3-position was critical for enhancing activity .
  • Antimicrobial Studies : Research indicated that quinolines exhibit broad-spectrum antimicrobial activity, with some derivatives showing effectiveness against resistant strains of bacteria .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of compounds like 3-(Trifluoromethyl)quinoline-7-carboxylic acid. Preliminary data suggest moderate bioavailability and metabolic stability, influenced by the presence of the trifluoromethyl group .

ParameterValue
BioavailabilityTBD
Half-lifeTBD
ClearanceTBD

Q & A

Q. What are the common synthetic routes for 3-(trifluoromethyl)quinoline-7-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclocondensation reactions starting with trifluoroacetyl enamine precursors. For example, one method uses 3-amino benzotrifluoride as a starting material, followed by cyclization with diethyl 2-(ethoxymethylene) malonate to form the quinoline core. Subsequent oxidation and carboxylation steps introduce the carboxylic acid group at the 3-position . Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd/C for hydrogenation) critically affect yield optimization. Impurities often arise from incomplete cyclization or over-oxidation, necessitating HPLC or column chromatography for purification .

Q. What spectroscopic techniques are most effective for characterizing 3-(trifluoromethyl)quinoline-7-carboxylic acid?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the trifluoromethyl group (appearing as a singlet at ~δ -60 ppm in 19F^{19}\text{F} NMR) and the quinoline backbone (aromatic protons at δ 7.5–9.0 ppm in 1H^{1}\text{H} NMR). Infrared (IR) spectroscopy identifies the carboxylic acid moiety via a broad O-H stretch at 2500–3000 cm1^{-1} and a C=O stretch at ~1700 cm1^{-1}. High-resolution mass spectrometry (HRMS) validates molecular weight (C11_{11}H6_{6}F3_{3}NO2_{2}, MW 241.17) and fragmentation patterns .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The electron-withdrawing trifluoromethyl group enhances lipophilicity (logP ~2.5), improving membrane permeability. It also stabilizes the quinoline ring via inductive effects, reducing susceptibility to metabolic degradation. X-ray crystallography studies show that the CF3_3 group induces steric hindrance at the 7-position, affecting binding interactions with biological targets like enzymes or receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of 3-(trifluoromethyl)quinoline-7-carboxylic acid derivatives for antimicrobial activity?

SAR studies reveal that substituting the carboxylic acid group at the 3-position with esters or amides modulates antibacterial potency. For example, ethyl ester derivatives (e.g., ethyl 7-(trifluoromethyl)quinoline-3-carboxylate) show enhanced activity against Mycobacterium tuberculosis (MIC = 0.5 µg/mL) compared to the parent acid. However, replacing the CF3_3 group with Cl or Br reduces activity by ~70%, highlighting its role in target affinity. Computational docking suggests the CF3_3 group interacts with hydrophobic pockets in bacterial DNA gyrase .

Q. What experimental strategies resolve contradictions in reported biological data for this compound?

Discrepancies in cytotoxicity data (e.g., IC50_{50} ranging from 10–50 µM across studies) may arise from assay conditions (e.g., serum concentration, cell line variability). To address this:

  • Standardize protocols : Use consistent cell lines (e.g., DU145 for prostate cancer) and ATP-based viability assays.
  • Control for solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation.
  • Validate targets : Employ CRISPR knockouts or siRNA silencing to confirm involvement of pathways like mTOR/p70S6K in observed antiproliferative effects .

Q. What mechanistic insights explain the compound’s dual role in autophagy induction and apoptosis?

In prostate cancer cells, 3-(trifluoromethyl)quinoline-7-carboxylic acid derivatives upregulate LC3-II (a marker of autophagosome formation) and downregulate SQSTM1/p62. Concurrently, they induce G1_1 phase arrest (75% cells at 20 µM) via ERK1/2 phosphorylation. The trifluoromethyl group enhances binding to ERK’s catalytic domain, while the carboxylic acid moiety chelates Mg2+^{2+} ions in ATP-binding pockets, inhibiting mTOR signaling. Dual activity is confirmed via rescue experiments with autophagy inhibitors (e.g., chloroquine) .

Q. How do computational methods aid in predicting the compound’s metabolic stability and toxicity?

Density Functional Theory (DFT) calculations predict oxidation sites (e.g., the 4-position of the quinoline ring) vulnerable to cytochrome P450 metabolism. ADMET predictors (e.g., SwissADME) estimate high plasma protein binding (>90%) and low hERG inhibition risk (IC50_{50} > 30 µM). Toxicity is mitigated by replacing the free carboxylic acid with prodrug esters, reducing renal clearance and gastrointestinal irritation .

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